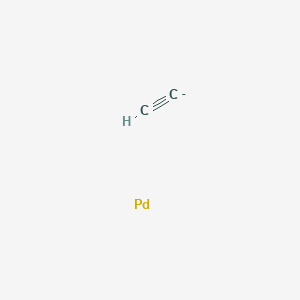
Ethyne;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyne, commonly known as acetylene, is a hydrocarbon with the formula C₂H₂. Palladium is a transition metal with the symbol Pd. When combined, ethyne and palladium form a complex that is widely used in various catalytic processes, particularly in organic synthesis and industrial applications. The combination of ethyne and palladium is significant due to its ability to facilitate reactions such as hydrogenation and polymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyne typically involves the reaction of calcium carbide with water, producing acetylene gas. This reaction is represented by the equation: [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]
For the preparation of palladium catalysts, palladium is often supported on various substrates such as carbon or alumina. The palladium is deposited onto the substrate through processes like impregnation or precipitation, followed by reduction to obtain the active palladium nanoparticles .
Industrial Production Methods
In industrial settings, ethyne is produced as a byproduct of ethylene production through the cracking of hydrocarbons. The selective hydrogenation of acetylene to ethylene is a crucial step in this process, often facilitated by palladium-based catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Ethyne and palladium complexes undergo various types of reactions, including:
Hydrogenation: The addition of hydrogen to ethyne to form ethylene or ethane.
Oxidation: The reaction of ethyne with oxygen to form carbon dioxide and water.
Substitution: The replacement of hydrogen atoms in ethyne with other atoms or groups.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H₂) and palladium catalysts under mild conditions.
Oxidation: Requires oxygen (O₂) or other oxidizing agents.
Substitution: Involves reagents such as halogens or alkyl halides.
Major Products
Hydrogenation: Ethylene (C₂H₄) or ethane (C₂H₆).
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Substitution: Various substituted alkynes depending on the reagents used
Aplicaciones Científicas De Investigación
Ethyne and palladium complexes have numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which ethyne and palladium complexes exert their effects involves the adsorption of ethyne onto the palladium surface, followed by the activation of hydrogen molecules. This leads to the formation of palladium hydrides, which facilitate the hydrogenation of ethyne to ethylene or ethane. The catalytic cycle involves the continuous adsorption and desorption of reactants and products on the palladium surface .
Comparación Con Compuestos Similares
Similar Compounds
Platinum (Pt): Similar to palladium, platinum is used in hydrogenation reactions but is more expensive.
Nickel (Ni): Another transition metal used in hydrogenation, though it is less selective than palladium.
Rhodium (Rh): Used in hydrogenation and hydroformylation reactions, but also more costly than palladium.
Uniqueness
Palladium is unique due to its high selectivity and efficiency in catalytic processes, particularly in the hydrogenation of alkynes to alkenes. Its ability to form stable complexes with various ligands and its relatively lower cost compared to platinum and rhodium make it a preferred choice in many industrial applications .
Propiedades
Número CAS |
499995-36-7 |
|---|---|
Fórmula molecular |
C2HPd- |
Peso molecular |
131.45 g/mol |
Nombre IUPAC |
ethyne;palladium |
InChI |
InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |
Clave InChI |
YLICMCUQUGYYOR-UHFFFAOYSA-N |
SMILES canónico |
C#[C-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


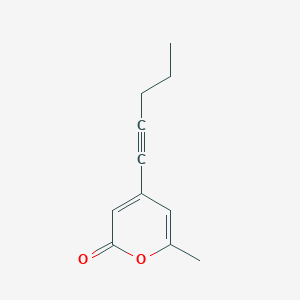
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
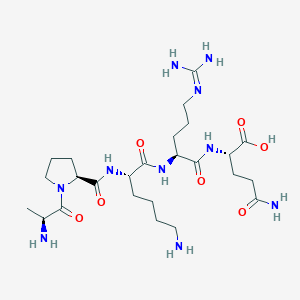

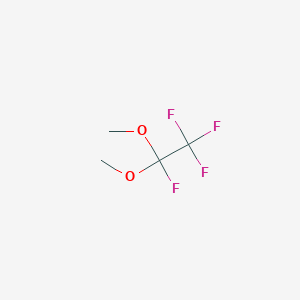
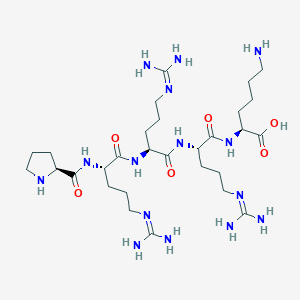
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
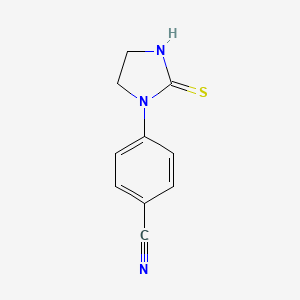
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
